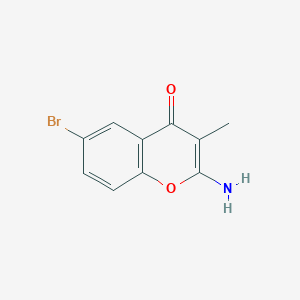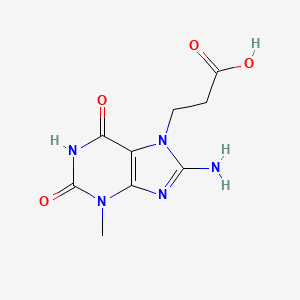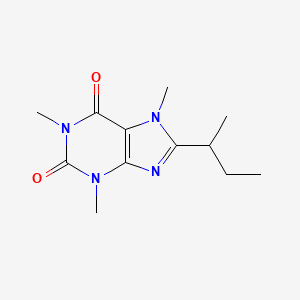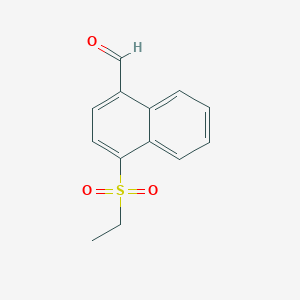
4-(Ethylsulfonyl)-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylsulfonyl)-1-naphthaldehyde: is an organic compound characterized by the presence of an ethylsulfonyl group attached to the naphthalene ring at the 4-position and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-1-naphthaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes sulfonation to introduce the sulfonyl group.
Sulfonation: Naphthalene is treated with ethylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 4-(Ethylsulfonyl)naphthalene.
Formylation: The 4-(Ethylsulfonyl)naphthalene is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 1-position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Ethylsulfonyl)-1-naphthoic acid.
Reduction: 4-(Ethylsulfonyl)-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethylsulfonyl)-1-naphthaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)-1-naphthaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethylsulfonyl group can enhance the compound’s reactivity and binding affinity, while the aldehyde group can form covalent bonds with nucleophilic sites in target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)-1-naphthaldehyde: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-2-naphthaldehyde: Similar structure but with the aldehyde group at the 2-position.
4-(Ethylsulfonyl)-1-naphthoic acid: Oxidized form of 4-(Ethylsulfonyl)-1-naphthaldehyde.
Uniqueness
This compound is unique due to the specific positioning of the ethylsulfonyl and aldehyde groups on the naphthalene ring
Properties
Molecular Formula |
C13H12O3S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
4-ethylsulfonylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-2-17(15,16)13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3 |
InChI Key |
HTZSBFKISRXXCT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


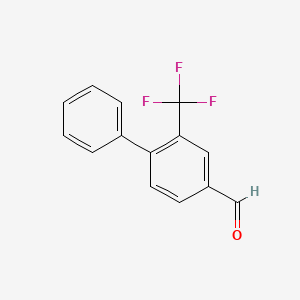
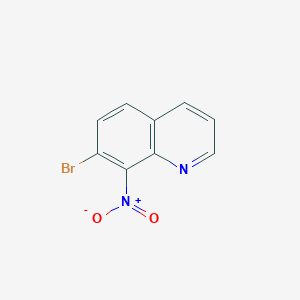


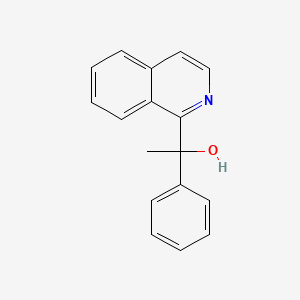
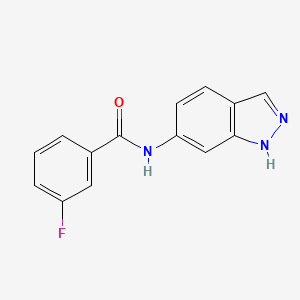
![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)

